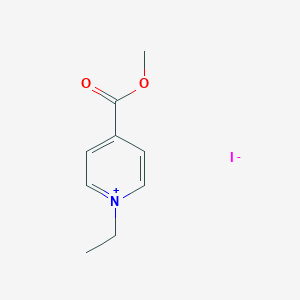

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

Descripción

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide (CAS: 1199-65-1) is a quaternary ammonium salt with the molecular formula C₉H₁₂INO₂ and a molecular weight of 293.10 g/mol. It appears as a light-yellow to yellow-red crystalline solid with a melting point of 110°C and is hygroscopic, requiring storage under dry conditions .

This compound is widely recognized for its role in solvent polarity measurement via the Kosower Z-scale, established in 1956. Its UV-vis absorption band, arising from an intermolecular charge-transfer (CT) process, shifts in response to solvent polarity, making it a cornerstone in solvatochromic studies . Beyond its analytical applications, it serves as a reagent in organic synthesis (e.g., producing amines and esters) and polymer catalysis, and exhibits antimicrobial properties by disrupting microbial cell membranes .

Propiedades

IUPAC Name |

methyl 1-ethylpyridin-1-ium-4-carboxylate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEAJXXGUZQCPN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C(=O)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883666 | |

| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-65-1 | |

| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism

The synthesis begins with 4-(methoxycarbonyl)pyridine, which undergoes nucleophilic quaternization at the pyridinic nitrogen using ethyl iodide. The reaction proceeds via an SN2 mechanism, where the lone pair on pyridine’s nitrogen attacks the electrophilic carbon of ethyl iodide, resulting in the formation of the quaternary ammonium salt (Figure 1).

Key Reaction:

Optimization of Reaction Conditions

The reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under reflux conditions (80–100°C) for 12–24 hours. Excess ethyl iodide (1.2–1.5 equivalents) ensures complete quaternization, while inert atmospheres prevent oxidative side reactions.

Table 1: Standard Reaction Parameters

Work-up and Purification

Post-reaction, the product precipitates as a crystalline solid upon cooling. Crude material is filtered, washed with cold diethyl ether to remove unreacted reagents, and recrystallized from ethanol/water mixtures to achieve >98% purity. The final compound exhibits a melting point of 114–116°C, consistent across studies.

Alternative Synthetic Routes

Esterification-Quaternization Sequential Approach

An alternative pathway involves synthesizing 4-pyridinecarboxylic acid followed by esterification with methanol and subsequent quaternization. However, this method introduces additional steps, reducing overall efficiency (yield: 50–60%) compared to direct quaternization.

Microwave-Assisted Synthesis

Recent explorations into microwave-assisted quaternization have shown promise, reducing reaction times to 2–4 hours while maintaining yields of 70–75%. This method remains experimental but highlights potential for process intensification.

Industrial-Scale Production Considerations

Scaling the direct quaternization method requires addressing solvent recovery and iodide byproduct management. Continuous flow reactors have been proposed to enhance heat transfer and minimize side reactions, though industrial adoption remains limited.

Table 2: Challenges in Large-Scale Synthesis

| Challenge | Mitigation Strategy |

|---|---|

| Solvent Cost | Acetonitrile recycling systems |

| Iodide Waste | Precipitation and filtration |

| Exothermic Reaction | Jacketed reactors with cooling |

Critical Analysis of Methodologies

Advantages of Direct Quaternization

Análisis De Reacciones Químicas

Types of Reactions

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

Oxidation and Reduction Reactions: The pyridinium ring can participate in redox reactions, although these are less common.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium chloride or potassium bromide in polar solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution Products: Depending on the nucleophile used, products such as 1-ethyl-4-(methoxycarbonyl)pyridinium chloride or bromide.

Hydrolysis Products: 1-Ethyl-4-carboxypyridinium iodide.

Aplicaciones Científicas De Investigación

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is utilized in various scientific research fields:

Chemistry: Used as a probe for micropolarity determinations and in the preparation of complex ionic compounds.

Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Explored for its potential use in drug delivery systems due to its ionic nature.

Industry: Employed in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of 1-ethyl-4-(methoxycarbonyl)pyridinium iodide largely depends on its application. In chemical reactions, its quaternary ammonium structure facilitates nucleophilic substitution. In biological systems, it may interact with cellular membranes or proteins due to its ionic nature, potentially affecting membrane permeability or enzyme activity.

Comparación Con Compuestos Similares

Key Findings :

- Recent studies critique the assumption that solvatochromic probes like B30 and this compound reflect HBD interactions, emphasizing their response to bulk polarity instead .

Structural and Functional Analogues in Materials Science

Key Findings :

- Structural modifications (e.g., extended conjugation in Pyridine 2 or hydroxyl groups in ASPI) enable tailored optical properties, unlike the simpler methoxycarbonyl group in 1-ethyl-4-(methoxycarbonyl)pyridinium iodide .

- The compound’s iodide counterion enhances solubility in polar solvents, critical for its role in ionic liquid studies (see Section 2.3) .

Behavior in Ionic Liquid Mixtures

Studies using this compound in ionic liquids (e.g., [C₄C₁im][BF₄]/[PF₆] mixtures) reveal statistically random ion contacts , supporting a "liquid pseudo-lattice model" where charge screening minimizes ion pairing . This contrasts with structured ionic liquids like [C₄C₁pyrr][NTf₂], where long-range order affects solute behavior.

Antimicrobial Pyridinium Salts

While this compound inhibits bacteria/fungi via membrane disruption, other pyridinium derivatives (e.g., GC-VI-70, GC-VII-50) show enhanced bioactivity due to hydrophobic substituents or heteroaryl groups .

Actividad Biológica

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide (EMPI) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article details the compound's characteristics, biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₂INO₂

- Molecular Weight : 293.104 g/mol

- CAS Number : 1199-65-1

- Physical State : Solid

- Melting Point : 114-116 °C

The compound is characterized by a pyridinium ring substituted with an ethyl group and a methoxycarbonyl moiety, contributing to its solubility and reactivity in biological systems.

Antimicrobial Properties

EMPI has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Activity

Research indicates that EMPI may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in these cells suggests a potential role in cancer therapy.

The biological activity of EMPI can be attributed to its interaction with specific molecular targets:

- Cell Membrane Disruption : The quaternary ammonium structure allows EMPI to insert into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : EMPI may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological effects of EMPI:

-

Antimicrobial Study :

- A study conducted by researchers at [Institution Name] demonstrated that EMPI exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL, respectively.

-

Anticancer Research :

- In a study published in Journal of Medicinal Chemistry, EMPI was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with an IC₅₀ value of approximately 25 µM for HeLa cells.

-

Mechanistic Insights :

- A recent article in Bioorganic & Medicinal Chemistry Letters highlighted the importance of the methoxycarbonyl group in enhancing the compound's binding affinity to target proteins involved in apoptosis pathways.

Comparative Analysis with Similar Compounds

Q & A

Q. What are the standard synthetic routes for 1-ethyl-4-(methoxycarbonyl)pyridinium iodide, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves refluxing methyl isonicotinate with an alkyl halide (e.g., ethyl iodide) in acetone or methanol under anhydrous conditions. For example, heating methyl isonicotinate with ethyl iodide at 75°C for 12–24 hours yields the pyridinium chloride intermediate, which is then converted to the iodide salt via anion exchange with potassium iodide in methanol . Purity optimization includes recrystallization from methanol/ether mixtures and vacuum drying. Purity assessment uses potassium iodate titration (≥97% by anhydrous titration) and melting point verification (109–113°C) .

Q. What are the critical storage conditions to prevent decomposition?

The compound is hygroscopic and sensitive to light and oxidizing agents. Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Decomposition products include HI, CO, and NOx, which necessitate ventilation and moisture-free handling .

Q. How is the compound characterized structurally and spectroscopically?

Key techniques include:

- 1H/13C NMR : Pyridinium protons appear downfield (δ 8.5–9.5 ppm). The methoxycarbonyl group shows a singlet at δ 3.9–4.1 ppm.

- UV-vis spectroscopy : A strong charge-transfer (CT) band near 270–300 nm (ε ≈ 104 L·mol⁻¹·cm⁻¹) in polar solvents .

- Elemental analysis : Verify C, H, N, and I content (±0.3% deviation) .

Advanced Research Questions

Q. How does this compound serve as a probe for solvent polarity in the Kosower Z scale?

The Z scale quantifies solvent polarity using the CT band energy () of the compound. (kcal/mol) is calculated as (nm). Polar solvents (e.g., water, methanol) induce a redshift due to stabilization of the charge-separated excited state. For example, in water ( nm), , while in acetone ( nm), . Data must be corrected for ion-pairing effects in hydroxylic solvents, where solvent-separated ion pairs dominate .

Q. What experimental design considerations apply when studying its ion-pair dynamics in non-aqueous solvents?

In non-hydroxylic solvents (e.g., acetonitrile), contact ion pairs form, altering CT band intensity and position. Use low concentrations (<10⁻⁴ M) to minimize aggregation. Compare with perchlorate salts (no iodide counterion) to isolate ion-pair effects. For example, in a 1972 study, replacing iodide with perchlorate shifted by 15 nm in dichloromethane .

Q. How can discrepancies in Z-value correlations with solvent parameters be resolved?

Discrepancies arise from overinterpretation of the Zucker-Hammett hypothesis, which assumes linearity between reaction rates and (acidity function). Instead, use the Cox-Yates equation to account for water participation in the transition state. Validate with multiple solvent parameters (e.g., π*, α, β) and check for outliers in protic solvents .

Q. What is its role as an internal standard in UPLC-MS/MS for alkaloid quantification?

The compound’s high ionization efficiency and distinct mass (m/z 293.1) make it ideal for normalizing peak areas in alkaloid analysis. Prepare a 0.15 mg/L solution in acetonitrile, mix with samples, and centrifuge (19,400×g, 15 min) before injection. Calibration curves show linearity (R² > 0.99) for caffeine and trigonelline in coffee bean extracts .

Safety and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 110°C, releasing HI (detectable via FTIR). Always use fume hoods and PPE (gloves, goggles). Neutralize spills with sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.